Physicochemical Profiling and Stability Dynamics of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline
Physicochemical Profiling and Stability Dynamics of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline
Executive Summary
5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline (CAS No. 1019504-68-7) is a highly specialized secondary aniline derivative utilized as an advanced building block in medicinal chemistry and agrochemical synthesis. Its structural architecture—featuring a bulky, chiral-like 1-cyclopropylethyl group, an electron-donating ortho-methoxy group, and an electron-withdrawing meta-chloro group—imparts a unique physicochemical profile. Understanding the delicate balance between the steric shielding of the nitrogen center and the electronic push-pull effects of the aromatic ring is critical for optimizing its stability, formulation, and downstream synthetic utility.
This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, elucidates its primary degradation pathways under environmental stress, and establishes a field-proven methodology for stability-indicating assays (SIA).
Structural and Physicochemical Profiling
The behavior of N-alkylanilines is heavily dictated by the substituents on both the nitrogen atom and the aromatic ring. Table 1 summarizes the core computational and physicochemical properties of the compound[1].
Table 1: Physicochemical Properties
| Property | Value | Implications for Development |
| Molecular Formula | C₁₂H₁₆ClNO | Defines the mass and isotopic envelope for MS analysis. |
| Molecular Weight | 225.71 g/mol | Falls well within the Lipinski Rule of 5 for oral bioavailability. |
| XLogP3-AA | 3.7 | Indicates high lipophilicity, driving partition into organic phases. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Low TPSA suggests excellent membrane permeability. |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | The secondary amine acts as a donor; the methoxy oxygen and amine nitrogen act as acceptors. |
| Rotatable Bonds | 4 | Provides moderate conformational flexibility, primarily around the N-alkyl and ether linkages. |
Mechanistic Causality of Structural Features
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Steric Hindrance (1-cyclopropylethyl group): The bulky branched alkyl group on the nitrogen atom significantly increases the steric bulk around the secondary amine. This shielding reduces the nucleophilicity of the nitrogen, making it less susceptible to rapid N-acetylation or unwanted electrophilic attacks compared to primary anilines.
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Electronic Push-Pull System: The ortho-methoxy group donates electron density into the aromatic ring via resonance (+M effect), increasing the electron density at the para and ortho positions. Conversely, the 5-chloro group exerts an electron-withdrawing inductive effect (-I), which modulates the pKa of the aniline nitrogen, rendering it less basic than a standard N-alkylaniline.
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Metabolic Blocking: The placement of the chlorine atom at the 5-position (para to the methoxy group) effectively blocks a primary site of cytochrome P450-mediated aromatic oxidation, a common metabolic liability in aniline-based drugs.
Stability Profile and Degradation Mechanisms
Anilines and their N-alkyl derivatives are inherently susceptible to oxidative and photolytic degradation[2]. However, the specific substitution pattern of 5-chloro-N-(1-cyclopropylethyl)-2-methoxyaniline dictates distinct degradation trajectories.
Oxidative Degradation (N-Dealkylation and N-Oxidation)
Under oxidative stress (e.g., exposure to reactive oxygen species or peroxides), the nitrogen lone pair is vulnerable to single-electron transfer, forming a radical cation. Deprotonation at the alpha-carbon of the 1-cyclopropylethyl group generates an iminium intermediate. Subsequent hydrolysis of this iminium ion leads to N-dealkylation , yielding the primary aniline, 5-chloro-2-methoxyaniline (CAS 95-03-4), and 1-cyclopropylethanone[3]. 5-chloro-2-methoxyaniline is a known, stable degradation product that must be monitored closely, as it has distinct toxicological profiles[4][5]. Alternatively, direct oxidation of the nitrogen can yield N-oxide derivatives.
Photolytic Degradation (Dehalogenation)
Halogenated aromatic compounds absorb energy in the UV spectrum. Exposure to intense UV/Vis light can induce the homolytic cleavage of the C-Cl bond due to the relatively low bond dissociation energy of aryl chlorides compared to aryl fluorides. This radical pathway leads to dehalogenated degradants and subsequent polymerization or dimerization of the resulting aryl radicals.
Primary oxidative and photolytic degradation pathways of the compound.
Experimental Methodology: Stability-Indicating Assay (SIA)
To ensure scientific integrity and regulatory compliance, forced degradation studies must be conducted following ICH Q1A/Q1B guidelines. The following protocol outlines a self-validating workflow utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) to track mass balance and elucidate degradant structures.
Step-by-Step Forced Degradation Protocol
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Sample Preparation: Dissolve the API in HPLC-grade acetonitrile to achieve a stock concentration of 1.0 mg/mL. Acetonitrile is chosen over methanol to prevent potential nucleophilic solvent addition under extreme stress.
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Application of Stressors (ICH Guidelines):
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Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
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Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
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Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
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Photolysis: Place 1 mL of stock in a quartz vial and expose to UV/Vis light (minimum 1.2 million lux-hours and 200 watt-hours/m²).
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Quenching (Critical Step): Neutralize acidic and basic samples with equivalent volumes of 0.1 N NaOH or HCl, respectively. Quench the oxidative sample with a stoichiometric excess of sodium thiosulfate. Causality: Quenching halts the reaction at exactly 24 hours, ensuring analytical reproducibility and preventing ongoing degradation while the sample sits in the autosampler.
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Chromatographic Analysis:
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Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Causality: Formic acid is utilized instead of Trifluoroacetic acid (TFA) because it provides the necessary low pH to keep the secondary amine protonated (improving peak shape) without causing the severe ion suppression in the MS detector typically associated with TFA.
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Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
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Detection: UV at 254 nm (for mass balance calculation) and Q-TOF MS in positive electrospray ionization (ESI+) mode (for exact mass determination of degradants).
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Experimental workflow for forced degradation and stability-indicating analysis.
Handling, Storage, and Formulation Strategy
Based on the established physicochemical and stability profile, the following handling and storage parameters are mandated:
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Atmospheric Control: Due to the risk of oxidative N-dealkylation, bulk quantities should be purged with Argon or Nitrogen gas and stored in tightly sealed containers.
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Light Protection: To mitigate UV-induced homolytic cleavage of the C-Cl bond, the compound must be stored in amber glass vials or opaque containers.
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Temperature: Storage at 2–8°C is recommended for long-term stability to lower the kinetic energy available for auto-oxidation pathways.
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Formulation Considerations: If formulated into a liquid matrix, the addition of antioxidants (e.g., BHT, ascorbic acid) and chelating agents (e.g., EDTA to sequester trace transition metals that catalyze radical formation) will significantly extend the shelf-life.
References
- Guidechem. "5-Chloro-N-(1-cyclopropylethyl)-2-methoxyaniline 1019504-68-7 wiki".
- EvitaChem. "Buy 5-Chloro-4-methoxy-2-nitroaniline (EVT-386370)".
- BenchChem. "solubility and stability of N-(2-Heptyl)aniline".
- MDPI. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives".
- BfR (Federal Institute for Risk Assessment). "Colouring agents in food contact materials".
